molecular formula C20H22N2O4 B2487676 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1159988-51-8

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Cat. No. B2487676
M. Wt: 354.406
InChI Key: VRJVHSRMDTVYKG-UHFFFAOYSA-N
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Description

Compounds like “3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds, such as 3,5-bis(3,4-dimethoxyphenyl)-4-amino-1,2,4-triazole (3,4-MAT), has been reported . The synthesis usually involves a series of reactions including condensation and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic methods including 1H and 13C NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. For instance, 3,4-MAT has been studied for its inhibitive action against the corrosion of mild steel in 1 M HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, compounds with a triazole ring often exhibit strong chemical activity and low toxicity .

Scientific Research Applications

Structural Analysis and Tautomerism

  • Tautomerism and Crystallography : The study of NH-pyrazoles, including compounds structurally related to "3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole," has provided insights into the annular tautomerism observed in these compounds. Research has shown that these compounds can crystallize in forms stabilized by complex patterns of hydrogen bonds, with tautomerism observed both in solution and in the solid state. This phenomenon is crucial for understanding the chemical behavior and stability of pyrazole derivatives (Cornago et al., 2009).

Coordination Chemistry and Metal Complexes

  • Metal Derivatives : Research into tris(pyrazolyl)triazine and pyrazolylpyridine derivatives has explored the use of pyrazole groups as ligands in metal complexes. These studies focus on constructing mono- and polymetallic derivatives, demonstrating the versatility of pyrazole derivatives in coordination chemistry. Such complexes have implications for supramolecular assembly and the study of bonding interactions (Claramunt et al., 2003).

Organic Synthesis and Ligand Design

  • Optically Active Ligands : The development of new optically active pyrazolylmethane ligands for use in asymmetric allylic alkylation demonstrates the compound's potential in synthesizing chiral molecules. This research underscores the utility of pyrazole derivatives in organic synthesis and the development of catalysts (Bovens et al., 1993).

Biological Activities and Potential Applications

  • Antimicrobial and Antioxidant Activities : Pyrazoline derivatives have been evaluated for their antibacterial, antifungal, and antioxidant activities. These studies highlight the potential therapeutic applications of pyrazole derivatives in treating infections and diseases characterized by oxidative stress (Govindaraju et al., 2012).

  • Corrosion Inhibition : Theoretical studies on bipyrazolic-type organic compounds, including analysis on derivatives similar to "3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole," have been conducted to explore their efficiency as corrosion inhibitors. Such studies employ density functional theory (DFT) to understand the molecular basis of their inhibitory activity, with potential applications in materials science (Wang et al., 2006).

  • Chemotherapeutic Applications : Novel silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity, suggesting their potential as chemotherapeutic agents. Such compounds have demonstrated efficacy against various cancer cell lines, including small-cell lung carcinoma (SCLC), highlighting their therapeutic potential (Pellei et al., 2023).

properties

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-19(13-6-8-15(23-2)17(10-13)25-4)21-22-20(12)14-7-9-16(24-3)18(11-14)26-5/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVHSRMDTVYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

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